4-Chloro-2-methyl-2H-indazole
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Overview
Description
4-Chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
4-Chloro-2-methyl-2H-indazole is a derivative of 2H-indazoles, which are one class of the most important nitrogen-containing heterocyclic compounds . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .
Mode of Action
It’s known that 2h-indazoles can be functionalized through transition metal-catalyzed c–h activation or a radical pathway . This functionalization increases the complexity and diversity of 2H-indazole derivatives , potentially leading to various interactions with biological targets.
Biochemical Pathways
It’s known that indazole derivatives have a wide variety of biological properties . They have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Result of Action
Indazole derivatives have been found to inhibit cell growth in certain conditions . For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-methyl-2H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
4-Chloro-1H-indazole: Differing in the position of the nitrogen atom, which can influence its chemical behavior and applications.
Uniqueness: 4-Chloro-2-methyl-2H-indazole is unique due to the presence of both a chloro and a methyl group, which can significantly impact its reactivity and interaction with biological targets. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWBANOASAMQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597908 |
Source
|
Record name | 4-Chloro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162502-54-7 |
Source
|
Record name | 4-Chloro-2-methyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162502-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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